4'-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core linked to a biphenyl carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The biphenyl carboxylic acid moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification processes. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Another triazole-based compound with similar pharmacological properties.
Pyrazolo[3,4-d]pyrimidine: Shares structural similarities and is used in similar applications.
Thiadiazole derivatives: Known for their diverse biological activities.
Uniqueness
4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid stands out due to its unique combination of a triazolopyrimidine core and a biphenyl carboxylic acid moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
168152-97-4 |
---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
0 |
Synonyms |
4/'-((1,5-Dihydro-5-oxo-7-propyl-1,2,4-triazolo(1,5-a)pyrimidin-6-yl)methyl)-2/'-carboxybiphenyl |
Origin of Product |
United States |
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